molecular formula C22H34O3 B607338 Epeleuton CAS No. 1667760-39-5

Epeleuton

Numéro de catalogue: B607338
Numéro CAS: 1667760-39-5
Poids moléculaire: 346.5 g/mol
Clé InChI: DJYKWMOPVZGTRJ-PILRRHKESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

L'épeleuton subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de recherche scientifique

Mécanisme d'action

L'épeleuton exerce ses effets par plusieurs mécanismes :

Applications De Recherche Scientifique

Introduction to Epeleuton

This compound, scientifically known as 15-hydroxy eicosapentaenoic acid ethyl ester (15(S)-HEPE), is a synthetic second-generation omega-3 fatty acid derived from eicosapentaenoic acid. It has garnered attention in various clinical settings due to its potential therapeutic applications, particularly in inflammatory diseases and metabolic disorders. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, clinical trial findings, and potential benefits across different health conditions.

Sickle Cell Disease (SCD)

A significant body of research has focused on the application of this compound in sickle cell disease. Studies indicate that this compound can:

  • Reduce hemolysis and sickling in red blood cells by improving membrane stability.
  • Decrease systemic inflammation and organ damage associated with SCD.
  • Modulate immune responses by reprogramming macrophages towards a pro-resolving phenotype.

Case Study : In a preclinical study involving humanized SCD mice, this compound administration resulted in improved hematocrit levels and reduced sickled red cells compared to control treatments .

Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has also been investigated for its effects on non-alcoholic fatty liver disease. A randomized controlled trial demonstrated that:

  • Administration of this compound significantly reduced triglyceride levels and improved markers of insulin resistance without adverse effects on liver enzymes.
  • Although primary endpoints related to liver stiffness did not show significant improvement, secondary analyses revealed promising reductions in cardiometabolic risk factors .

COVID-19 Treatment

Recent research has highlighted the potential of this compound as an antiviral agent against SARS-CoV-2. In a study using a Syrian hamster model:

  • This compound treatment resulted in significant reductions in viral load and improved respiratory pathology.
  • The compound demonstrated a favorable safety profile, suggesting its utility as an early treatment option for COVID-19 .

Summary of Clinical Trials

The following table summarizes key clinical trials involving this compound:

Study Title Condition Design Findings Clinical Implications
Phase 2 Study on SCDSickle Cell DiseaseOpen-label, multi-centerReduced hemolysis; improved organ functionSupports further trials for SCD management
This compound in NAFLDNon-Alcoholic Fatty Liver DiseaseRandomized, double-blind, placebo-controlledDecreased triglycerides; improved insulin sensitivityPotential treatment for metabolic syndrome
This compound for COVID-19SARS-CoV-2 InfectionPreclinical modelReduced viral load; improved lung pathologySuggests role in early COVID-19 management

Comparaison Avec Des Composés Similaires

L'épeleuton est unique par rapport aux autres acides gras oméga-3 en raison de son hydroxylation et de son estérification spécifiques, qui améliorent son activité biologique et son profil de sécurité. Des composés similaires incluent :

La structure chimique unique de l'épeleuton et son activité biologique accrue en font un candidat prometteur pour des applications thérapeutiques, le distinguant des autres acides gras oméga-3 .

Activité Biologique

Epeleuton, chemically known as 15-hydroxy eicosapentaenoic acid ethyl ester, is a second-generation synthetic omega-3 fatty acid derivative of eicosapentaenoic acid (EPA). It has garnered attention for its potential therapeutic applications in various inflammatory and metabolic disorders, particularly in sickle cell disease (SCD) and nonalcoholic fatty liver disease (NAFLD). This article examines the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for future therapeutic strategies.

This compound exhibits several biological activities that contribute to its therapeutic potential:

  • Anti-inflammatory Effects : this compound has been shown to reduce the activation of the nuclear factor-kB (NF-kB) pathway, which plays a crucial role in inflammation. In preclinical studies involving mice with SCD, this compound treatment resulted in decreased levels of inflammatory markers such as C-reactive protein and pentraxin-2 .
  • Lipid Modulation : As a synthetic omega-3 fatty acid, this compound alters lipid profiles by reducing triglycerides and very-low-density lipoprotein cholesterol without increasing low-density lipoprotein cholesterol. This lipid-modulating effect is significant for patients with metabolic disorders .
  • Organ Protection : this compound has demonstrated protective effects against hypoxia/reoxygenation-induced organ damage in SCD models. It promotes a pro-resolving lipidomic pattern in affected organs, suggesting an ability to mitigate oxidative stress and inflammation .

Efficacy in Sickle Cell Disease

Recent studies have highlighted the efficacy of this compound in managing complications associated with SCD:

  • Preclinical Studies : In humanized SCD mice, this compound significantly reduced the activation of NF-kB and inflammatory markers in key organs such as the lungs, kidneys, and liver. This was associated with improved hematocrit levels and reduced sickling of red blood cells under hypoxic conditions .
  • Clinical Trials : A Phase II clinical trial assessed the effects of this compound on patients with SCD. The study noted a reduction in markers of vascular activation and inflammation, supporting its potential as a therapeutic agent for SCD management .

Effects on Nonalcoholic Fatty Liver Disease

This compound's impact on NAFLD was evaluated in a randomized controlled trial:

  • Trial Design : The study included 96 adults with NAFLD who received either this compound (1 g or 2 g daily) or placebo for 16 weeks. Although primary endpoints related to liver function did not show significant improvement, secondary analyses revealed notable reductions in triglycerides, fasting plasma glucose, and inflammatory markers .
  • Lipid Profile Improvements : this compound at a dose of 2 g/day led to a significant decrease in hemoglobin A1c levels among participants with elevated baseline levels, indicating potential benefits for glycemic control .

Data Summary

The following table summarizes key findings from studies on this compound:

Study Type Condition Key Findings
Preclinical StudySickle Cell DiseaseReduced NF-kB activation; improved organ function; decreased inflammatory markers .
Phase II Clinical TrialNonalcoholic Fatty LiverSignificant reductions in triglycerides and HbA1c; no improvement in primary liver function markers .
Lipidomic AnalysisSickle Cell DiseaseShift towards pro-resolving lipid profiles; lower levels of leukotriene B4 .

Case Study 1: this compound in Sickle Cell Disease

In a recent study involving humanized mice models of SCD, this compound administration resulted in:

  • A significant decrease in hemolysis markers.
  • Improved red blood cell membrane stability.
  • Reduction in neutrophil counts during hypoxic episodes.

These findings suggest that this compound may enhance red blood cell resilience under stress conditions typical in SCD patients .

Case Study 2: this compound for Cardiometabolic Health

In patients with NAFLD:

  • This compound treatment led to improvements in lipid profiles without adverse effects on low-density lipoprotein cholesterol.
  • Notable decreases were observed in systemic inflammation markers, indicating potential cardiovascular benefits alongside liver health improvements .

Propriétés

Numéro CAS

1667760-39-5

Formule moléculaire

C22H34O3

Poids moléculaire

346.5 g/mol

Nom IUPAC

ethyl (5Z,8Z,11Z,13E,15S,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoate

InChI

InChI=1S/C22H34O3/c1-3-5-15-18-21(23)19-16-13-11-9-7-6-8-10-12-14-17-20-22(24)25-4-2/h5-7,10-13,15-16,19,21,23H,3-4,8-9,14,17-18,20H2,1-2H3/b7-6-,12-10-,13-11-,15-5-,19-16+/t21-/m0/s1

Clé InChI

DJYKWMOPVZGTRJ-PILRRHKESA-N

SMILES

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O

SMILES isomérique

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)OCC)O

SMILES canonique

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Epeleuton; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epeleuton
Reactant of Route 2
Epeleuton
Reactant of Route 3
Epeleuton
Reactant of Route 4
Epeleuton
Reactant of Route 5
Epeleuton
Reactant of Route 6
Epeleuton

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.